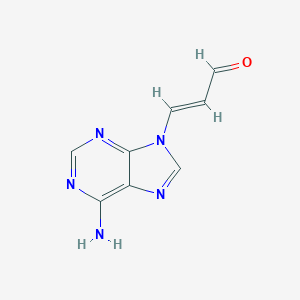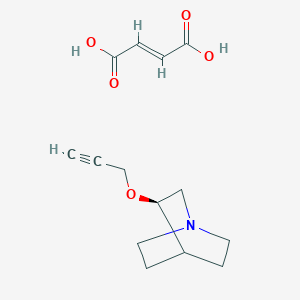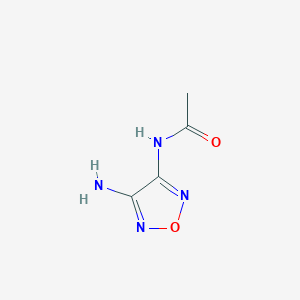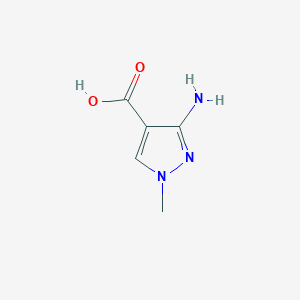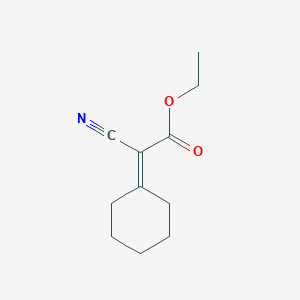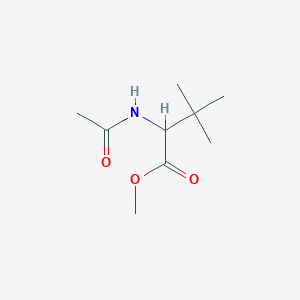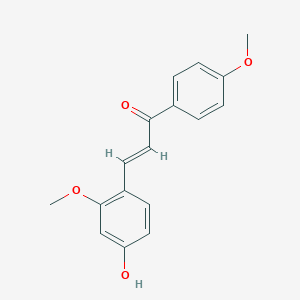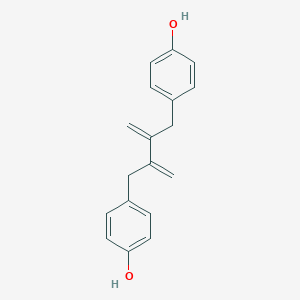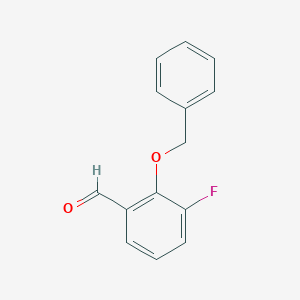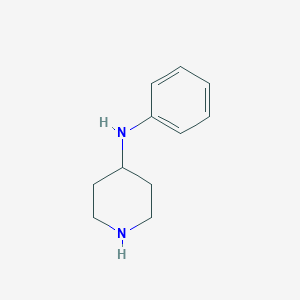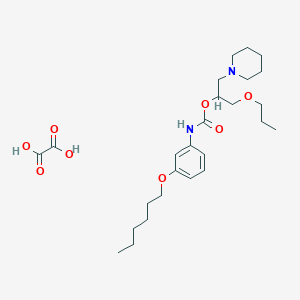
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a member of the carbamate class of compounds and has been found to exhibit various biological activities.
作用机制
The exact mechanism of action of Carbamic acid, (3-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA). It has also been suggested that Carbamic acid, (3-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) may have an effect on the activity of voltage-gated ion channels.
生化和生理效应
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been shown to have various biochemical and physiological effects. It has been found to increase the levels of neurotransmitters such as serotonin and dopamine in the brain. It has also been shown to decrease the levels of inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Additionally, Carbamic acid, (3-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been found to have an effect on the activity of voltage-gated ion channels, which may contribute to its anticonvulsant properties.
实验室实验的优点和局限性
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit various biological activities, making it a promising candidate for further research. However, the limitations of Carbamic acid, (3-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) include its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for Carbamic acid, (3-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) research. One direction is to further investigate its potential as an anti-inflammatory and analgesic agent. Another direction is to explore its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
合成方法
The synthesis of Carbamic acid, (3-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) can be achieved through various methods. One of the most commonly used methods involves the reaction of 1-(1-piperidinylmethyl)-2-propoxyethanol with 3-(hexyloxy)phenyl isocyanate in the presence of a suitable solvent. The resulting product is then reacted with ethanedioic acid to obtain Carbamic acid, (3-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1).
科学研究应用
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been found to exhibit various biological activities. It has been shown to have anticonvulsant, antinociceptive, and antidepressant properties. It has also been found to have potential as an anti-inflammatory and analgesic agent. Additionally, Carbamic acid, (3-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
CAS 编号 |
143503-41-7 |
|---|---|
产品名称 |
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propoxyethyl ester, ethanedioate (1:1) |
分子式 |
C26H42N2O8 |
分子量 |
510.6 g/mol |
IUPAC 名称 |
oxalic acid;(1-piperidin-1-yl-3-propoxypropan-2-yl) N-(3-hexoxyphenyl)carbamate |
InChI |
InChI=1S/C24H40N2O4.C2H2O4/c1-3-5-6-10-17-29-22-13-11-12-21(18-22)25-24(27)30-23(20-28-16-4-2)19-26-14-8-7-9-15-26;3-1(4)2(5)6/h11-13,18,23H,3-10,14-17,19-20H2,1-2H3,(H,25,27);(H,3,4)(H,5,6) |
InChI 键 |
BFYAESICCLDSBH-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
规范 SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)OC(CN2CCCCC2)COCCC.C(=O)(C(=O)O)O |
同义词 |
Carbamic acid, (3-(hexyloxy)phenyl)-, 1-(1-piperidinylmethyl)-2-propox yethyl ester, ethanedioate (1:1) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



